molecular formula C23H23N3O3 B11529395 ethyl (2Z)-2-{[(1-benzyl-3-phenyl-1H-pyrazol-5-yl)amino]methylidene}-3-oxobutanoate

ethyl (2Z)-2-{[(1-benzyl-3-phenyl-1H-pyrazol-5-yl)amino]methylidene}-3-oxobutanoate

Cat. No.: B11529395
M. Wt: 389.4 g/mol
InChI Key: GRGBWHASUJWTDC-DTGSQWLUSA-N
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Description

Ethyl (2Z)-2-{[(1-benzyl-3-phenyl-1H-pyrazol-5-yl)amino]methylidene}-3-oxobutanoate is a complex organic compound characterized by its unique structure, which includes a pyrazole ring, a benzyl group, and an ethyl ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl (2Z)-2-{[(1-benzyl-3-phenyl-1H-pyrazol-5-yl)amino]methylidene}-3-oxobutanoate typically involves multi-step organic reactions. One common method starts with the preparation of the pyrazole ring, which can be synthesized through the reaction of hydrazine with a 1,3-diketone. The benzyl group is then introduced via a nucleophilic substitution reaction. The final step involves the condensation of the pyrazole derivative with ethyl acetoacetate under basic conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, the use of catalysts and optimized reaction conditions can significantly reduce production costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

Ethyl (2Z)-2-{[(1-benzyl-3-phenyl-1H-pyrazol-5-yl)amino]methylidene}-3-oxobutanoate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: The benzyl and phenyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce primary or secondary alcohols.

Scientific Research Applications

Ethyl (2Z)-2-{[(1-benzyl-3-phenyl-1H-pyrazol-5-yl)amino]methylidene}-3-oxobutanoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the treatment of diseases such as cancer and neurological disorders.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of ethyl (2Z)-2-{[(1-benzyl-3-phenyl-1H-pyrazol-5-yl)amino]methylidene}-3-oxobutanoate involves its interaction with various molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Ethyl (2Z)-2-{[(1-benzyl-3-phenyl-1H-pyrazol-5-yl)amino]methylidene}-3-oxobutanoate can be compared with other similar compounds, such as:

    Ethyl (2Z)-2-{[(1-benzyl-3-phenyl-1H-pyrazol-5-yl)amino]methylidene}-3-oxopropanoate: This compound has a similar structure but with a shorter carbon chain.

    Mthis compound: This compound differs by having a methyl ester instead of an ethyl ester.

The uniqueness of this compound lies in its specific structural features, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C23H23N3O3

Molecular Weight

389.4 g/mol

IUPAC Name

ethyl (E)-2-[(E)-(2-benzyl-5-phenylpyrazol-3-yl)iminomethyl]-3-hydroxybut-2-enoate

InChI

InChI=1S/C23H23N3O3/c1-3-29-23(28)20(17(2)27)15-24-22-14-21(19-12-8-5-9-13-19)25-26(22)16-18-10-6-4-7-11-18/h4-15,27H,3,16H2,1-2H3/b20-17+,24-15+

InChI Key

GRGBWHASUJWTDC-DTGSQWLUSA-N

Isomeric SMILES

CCOC(=O)/C(=C(\C)/O)/C=N/C1=CC(=NN1CC2=CC=CC=C2)C3=CC=CC=C3

Canonical SMILES

CCOC(=O)C(=C(C)O)C=NC1=CC(=NN1CC2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

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